{2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid
Overview
Description
{2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid, also known as 4-Fluorobenzylthio-1,3-thiazol-4-yl acetic acid (FBTTA), is an organic compound with a molecular formula of C9H8FNO2S. It is a member of the thiazole family, which is a group of heterocyclic compounds containing a thiazole ring. FBTTA has a variety of applications in scientific research and has been used in a number of studies to investigate the biochemical and physiological effects of various compounds.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
- Synthesis of Anti-inflammatory and Analgesic Derivatives : A study by Khalifa and Abdelbaky (2008) involved the synthesis of derivatives of {2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid. These compounds demonstrated significant anti-inflammatory and analgesic activities in animal models, indicating potential applications in pain management and inflammation treatment (Khalifa & Abdelbaky, 2008).
Photo-degradation Studies
- Analysis of Photo-degradation in Pharmaceutical Compounds : Wu, Hong, and Vogt (2007) conducted a study on the photo-degradation behavior of a pharmaceutical compound containing a thiazole structure similar to {2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid. This research is crucial for understanding the stability and shelf-life of pharmaceuticals containing such compounds (Wu, Hong, & Vogt, 2007).
Polymorphism Studies in Drug Development
- X-Ray Powder Diffraction Study of Uricosuric Agent Polymorphs : Miyamae et al. (1994) explored the polymorphism of a uricosuric agent, which includes a structure related to {2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid. This study is significant in pharmaceutical science, particularly in drug formulation and stability (Miyamae et al., 1994).
Anticancer Activity Studies
- Evaluation of Novel Fluoro Substituted Benzo[b]pyran for Anti-Lung Cancer Activity : Hammam et al. (2005) investigated compounds including a fluorobenzyl-thiazole moiety for their anticancer activities, particularly against lung cancer. This research opens up possibilities for the development of new cancer therapeutics (Hammam et al., 2005).
Anticonvulsant Agents
- Synthesis of Benzothiazole Derivatives as Anticonvulsant Agents : Liu et al. (2016) synthesized benzothiazole derivatives, structurally related to the compound , and evaluated their anticonvulsant activity. This research contributes to the understanding of new potential treatments for convulsive disorders (Liu et al., 2016).
Laser and Biological Efficacy
- Synthesis of Thiazolidinone Compounds and Evaluation of Their Laser and Biological Efficacy : Saleh et al. (2020) explored the synthesis of thiazolidinone compounds derived from structures similar to {2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid. Their research assessed both the biological activity and potential laser applications of these compounds (Saleh et al., 2020).
properties
IUPAC Name |
2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2S2/c13-9-3-1-8(2-4-9)6-17-12-14-10(7-18-12)5-11(15)16/h1-4,7H,5-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTFSAIGPOQECY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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